3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide is a chemical compound with the molecular formula and a molecular weight of 252.17 g/mol. It is classified as a thiazolium salt, characterized by a thiazole ring structure that includes various functional groups. This compound appears as an off-white to light yellow solid and has a melting point ranging from 83 °C to 88 °C . The compound is primarily used in laboratory settings and is recognized for its potential biological activities.
As mentioned earlier, MTT is a substrate for cellular reductase enzymes in metabolically active cells. These enzymes convert the yellow MTT to a purple formazan product, which is insoluble in water but soluble in organic solvents [, ]. The amount of formazan produced is proportional to the number of viable cells. By measuring the absorbance of the formazan solution at a specific wavelength, researchers can estimate cell viability through the MTT assay [].
MTT can be irritating to the skin, eyes, and respiratory system []. Safety data sheets from chemical suppliers provide detailed information on handling and storage precautions [, , ].
3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide, commonly known as MTT, is a widely used colorimetric assay for measuring cellular viability and proliferation in various scientific research fields, including cell biology, toxicology, and drug discovery []. The assay relies on the ability of metabolically active cells to convert the yellow tetrazolium salt MTT into a purple formazan product [].
Living cells with functional mitochondrial activity can reduce MTT to its colored formazan form. The amount of formazan produced is proportional to the number of viable cells present. By measuring the absorbance of the formazan solution at a specific wavelength, researchers can estimate the viability and proliferation of cells in response to various treatments or experimental conditions [, ].
The MTT assay has numerous applications in scientific research, including:
While the MTT assay is a valuable tool, it has some limitations:
The synthesis of 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide typically involves the following steps:
These synthetic routes may vary based on specific laboratory protocols .
3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide finds applications primarily in research and laboratory settings, including:
Several compounds share structural similarities with 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide, including:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-Methylthiazolium bromide | Simpler structure; used primarily as a reagent | |
2-Mercaptoethanol thiazole derivatives | Varies | Contains thiol groups; known for reducing properties |
2-Hydroxyethylthiazole | Lacks methyl group; used in biological research | |
Thiamine (Vitamin B1) | Essential nutrient; broader biological significance |
The uniqueness of 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide lies in its specific combination of functional groups and structural features that may confer distinct biological activities compared to these similar compounds .
Irritant